molecular formula C7H7BrCl2N2O2 B13918023 4-Bromo-5-chloro-2-hydrazinylbenzoic acid hydrochloride

4-Bromo-5-chloro-2-hydrazinylbenzoic acid hydrochloride

Katalognummer: B13918023
Molekulargewicht: 301.95 g/mol
InChI-Schlüssel: WZYIKSFWJZSDIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-5-chloro-2-hydrazinylbenzoic acid hydrochloride is a chemical compound with the molecular formula C7H8BrClN2O2 It is a derivative of benzoic acid, featuring bromine, chlorine, and hydrazinyl functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-2-hydrazinylbenzoic acid hydrochloride typically involves multiple steps, including bromination, chlorination, and hydrazinylation of benzoic acid derivatives

Industrial Production Methods

Industrial production of this compound may involve scalable processes that ensure high yield and purity. These methods often include the use of cost-effective starting materials and optimized reaction conditions to achieve efficient synthesis. The process may be carried out in large batches, with careful control of temperature, pressure, and reaction time to ensure consistency and quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-5-chloro-2-hydrazinylbenzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

4-Bromo-5-chloro-2-hydrazinylbenzoic acid hydrochloride has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of 4-Bromo-5-chloro-2-hydrazinylbenzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromo-2-hydrazinylbenzoic acid hydrochloride
  • 5-Chloro-2-hydrazinylbenzoic acid hydrochloride
  • 4-Bromo-5-fluoro-2-hydrazinylbenzoic acid hydrochloride

Uniqueness

4-Bromo-5-chloro-2-hydrazinylbenzoic acid hydrochloride is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity

Eigenschaften

Molekularformel

C7H7BrCl2N2O2

Molekulargewicht

301.95 g/mol

IUPAC-Name

4-bromo-5-chloro-2-hydrazinylbenzoic acid;hydrochloride

InChI

InChI=1S/C7H6BrClN2O2.ClH/c8-4-2-6(11-10)3(7(12)13)1-5(4)9;/h1-2,11H,10H2,(H,12,13);1H

InChI-Schlüssel

WZYIKSFWJZSDIS-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1Cl)Br)NN)C(=O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.